3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride
Description
3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is a chiral organic compound featuring a propanolamine backbone substituted with a 3-chlorophenyl group at the C2 position and an amino group at the C3 position. Its molecular formula is C₉H₁₂ClNO·HCl, with a molecular weight of 222.11 g/mol (adjusted for hydrochloride salt) . The compound is commercially available as a building block for pharmaceutical synthesis, with suppliers such as CymitQuimica offering it at €462.00/50 mg . Predicted collision cross-section (CCS) values for its adducts range from 137.6–149.8 Ų, indicating moderate molecular compactness .
Properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYBRKGJUDOEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-67-1 | |
| Record name | 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Epichlorohydrin to Chlorohydrin Intermediate
A patented method (CN104610074A) describes the hydrolysis of epoxy chloropropane (epichlorohydrin) using a dual acid catalyst system comprising aqueous methane sulfonic acid and diluted sulfuric acid. The process includes controlled temperature stages and neutralization steps to yield 3-chloro-1,2-propylene glycol, a key intermediate.
| Step | Reagent/Condition | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Epichlorohydrin + 0.6-0.8% methane sulfonic acid | 58–62 | 30–40 min | Initial hydrolysis |
| 2 | Dropwise addition of residual methane sulfonic acid | 80–85 | 1–2 h | Continued hydrolysis |
| 3 | Dropwise addition of diluted sulfuric acid | 100–105 | 2–3 h | Complete hydrolysis |
| 4 | Neutralization with saturated sodium carbonate | 50–60 | 15–20 min | To stop reaction and remove acidity |
| 5 | Vacuum distillation | 92–96 (gas phase) | Variable | Isolation of 3-chloro-1,2-propylene glycol |
This method yields high purity chlorohydrin with low impurities and is scalable for industrial production.
Amination and Reduction to Target Amino Alcohol
Another approach involves the synthesis of amino alcohols via nitro or dimethylamino intermediates, as outlined in European patent EP0022310A2. The process includes:
- Preparation of 3-nitro-1-phenyl-1-(3-chlorophenyl)propan-2-ol or dimethylamino derivatives.
- Catalytic hydrogenation or reduction using Raney nickel catalyst to convert nitro groups to amino groups.
- Subsequent formation of the hydrochloride salt.
Key reaction parameters include:
| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Notes |
|---|---|---|---|---|
| Nitro compound synthesis | Reaction of chlorophenyl acetaldehyde derivatives with nitromethane | - | Ambient to reflux | Formation of nitro intermediate |
| Reduction | Hydrogenation with Raney nickel | Raney nickel | 25–80 | Conversion of nitro to amino group |
| Salt formation | Treatment with hydrochloric acid | - | Ambient | Formation of hydrochloride salt |
This method allows for selective reduction and high yield of the amino alcohol hydrochloride salt, suitable for pharmaceutical-grade material.
| Aspect | Hydrolysis Method (CN104610074A) | Nitro/Reduction Method (EP0022310A2) |
|---|---|---|
| Starting Materials | Epichlorohydrin, acids | Chlorophenyl acetaldehyde derivatives, nitromethane |
| Key Intermediates | 3-chloro-1,2-propylene glycol | Nitro or dimethylamino substituted propanol |
| Catalysts | Methane sulfonic acid, sulfuric acid | Raney nickel (hydrogenation) |
| Reaction Conditions | Multi-stage acid hydrolysis, neutralization, vacuum distillation | Hydrogenation under controlled temperature and pressure |
| Purity and Yield | High purity, high yield, low impurities | High selectivity, good yield |
| Scalability | Industrial scale feasible | Suitable for pharmaceutical synthesis |
| Environmental and Safety Aspects | Acidic waste management required | Handling of hydrogen and catalysts required |
- The hydrolysis method benefits from precise temperature control and staged acid addition to optimize yield and purity.
- Neutralization with saturated sodium carbonate is critical to prevent degradation and facilitate downstream processing.
- Vacuum distillation parameters must be tightly controlled to separate volatiles and obtain high-purity chlorohydrin.
- The reduction method using Raney nickel requires careful catalyst handling and hydrogen pressure control to avoid over-reduction or side reactions.
- Formation of the hydrochloride salt stabilizes the amino alcohol, improving storage and handling properties.
- Both methods have been optimized for low impurity profiles, essential for pharmaceutical applications.
The preparation of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is well-documented through two principal synthetic routes: acid-catalyzed hydrolysis of epichlorohydrin derivatives and catalytic reduction of nitro or dimethylamino intermediates. Each method offers advantages in yield, purity, and scalability, with the hydrolysis approach favoring large-scale industrial production and the reduction method suited for fine chemical synthesis. Detailed control of reaction conditions and purification steps is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chlorophenylacetone, while reduction may produce various substituted amines.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride span several fields:
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential, particularly in:
- Antimicrobial Activity : Studies have shown that it exhibits activity against various pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Investigations suggest that it may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.
Biological Studies
The compound is utilized in studies focusing on:
- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
- Protein-Ligand Interactions : Research into its binding affinity with various proteins can help elucidate its mechanism of action and potential biological targets.
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is crucial for optimizing its biological activity. Key modifications include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to target proteins |
| Variation in amine substituents | Changes pharmacokinetic properties |
| Chirality | Impacts interaction with biological targets |
These modifications can enhance desired effects while minimizing toxicity.
Case Studies and Research Findings
Several studies highlight the diverse applications of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride:
Anticancer Activity
A notable study demonstrated that derivatives of this compound exhibited significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.69 µM against HeLa cells, outperforming established chemotherapeutics like doxorubicin. This suggests a promising avenue for developing new cancer therapies.
Molecular Docking Studies
Molecular docking simulations indicated that 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride binds effectively to heat shock proteins implicated in cancer cell survival. This binding affinity may explain the antiproliferative effects observed in vitro.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Comparisons
Bioactivity and Binding Affinity The 3-chlorophenyl moiety is common in kinase inhibitors (e.g., Bcr-Abl inhibitors in ), where substituent position (e.g., 3-chloro vs. 4-fluoro) dictates ATP-competitive binding conformations (cis vs. trans) .
Synthetic Accessibility
- The target compound and its analogs are marketed as pharmaceutical building blocks, with prices reflecting synthetic complexity. For example:
- 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride: €1,250.00/500 mg .
- (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride: ~$12,100/250 mg (estimated from ) .
Solubility and Stability The target compound’s solubility profile is uncharacterized, but analogs like 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride show slight solubility in methanol and DMSO . Halogenated derivatives (e.g., 4-fluoro or 3-chloro-5-fluoro) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
Key Differentiators
- Chirality: The (S)-enantiomer of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride is explicitly marketed, highlighting the importance of stereochemistry in biological activity .
- Substituent Effects :
Biological Activity
3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The molecular formula of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride is , with a molecular weight of approximately 222.11 g/mol. The compound features an amino group and a chlorophenyl moiety, which contribute to its unique reactivity and biological profile. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various laboratory applications.
The biological activity of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride can be attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to act as:
- Enzyme Inhibitor : It can inhibit the activity of various enzymes, such as oxidoreductases and transferases, by binding to their active sites and altering their conformation .
- Receptor Modulator : The compound may also interact with specific receptors, influencing cellular signaling pathways and gene expression.
Cellular Effects
The effects of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride on cellular processes are diverse and concentration-dependent. Studies indicate that it can modulate:
- Cell Signaling Pathways : It influences signaling molecules like kinases and phosphatases, leading to alterations in downstream signaling cascades.
- Gene Expression : The compound can affect the transcriptional activity of genes involved in various physiological processes.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics like ciprofloxacin .
| Microorganism | MIC (µM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.4 | Ciprofloxacin |
| Escherichia coli | 16.5 | Ciprofloxacin |
| Klebsiella pneumoniae | 16.1 | Ciprofloxacin |
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition properties of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride revealed that at varying concentrations, the compound effectively inhibited the activity of specific oxidoreductases. The inhibition was characterized by a dose-dependent response, demonstrating that higher concentrations led to more significant enzyme activity reduction .
Antimicrobial Efficacy Study
In another investigation, the antimicrobial efficacy of 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride was evaluated through disk diffusion methods against several bacterial strains. The results indicated that the compound exhibited superior antibacterial activity compared to traditional antibiotics in certain cases, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride, and how can instability due to functional group proximity be mitigated?
- Methodology : Synthesis often involves multi-step reactions starting from 3-chlorophenyl precursors. A common approach is reductive amination of 3-chlorophenyl ketones using sodium borohydride or catalytic hydrogenation. For example, analogous compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) are synthesized via reduction of nitro intermediates under controlled pH and temperature to minimize decomposition . Stabilization strategies include:
- Using anhydrous solvents (e.g., THF or ethanol) to avoid hydrolysis.
- Conducting reactions at low temperatures (0–5°C) to suppress side reactions.
- Purifying intermediates via recrystallization or chromatography immediately after synthesis .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-chlorophenyl group, amino, and hydroxyl protons. For example, the 3-chlorophenyl aromatic protons typically appear as a multiplet in δ 7.2–7.5 ppm .
- HPLC with UV Detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% trifluoroacetic acid. Retention times and peak symmetry help assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 230.08 (calculated for C₉H₁₂ClNO⁺·HCl) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation.
- Maintain temperatures at –20°C for long-term storage, with desiccants (e.g., silica gel) to control humidity .
Advanced Research Questions
Q. How can researchers identify and quantify impurities or degradation products in synthesized batches?
- Methodology :
- HPLC-MS/MS : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) coupled with tandem MS to detect trace impurities (e.g., 1-(3-chlorophenyl)-2-hydroxypropanone, a common byproduct of incomplete reduction) .
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Quantify impurities against reference standards (e.g., USP Bupropion Hydrochloride Related Compound C) .
Q. What strategies are effective for resolving stereochemical challenges during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers. Optical purity (>98% ee) can be confirmed by comparing retention times with racemic mixtures .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to favor the desired enantiomer .
Q. How can pharmacological activity studies be designed to evaluate this compound’s interaction with biological targets?
- Methodology :
- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for adrenergic or serotonergic receptors. Example protocol: Incubate compound (0.1–100 µM) with membrane preparations from transfected HEK293 cells and quantify binding via scintillation counting .
- Functional Assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 AM dye) in cells expressing target receptors to assess agonism/antagonism .
Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability Profiling : Dissolve the compound in buffers (pH 1–12) and incubate at 37°C for 24 hours. Analyze degradation via HPLC and identify products using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (10°C/min) to establish thermal stability thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
